molecular formula C13H15NO4S B7454330 2-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(2-methoxyphenyl)acetamide

2-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(2-methoxyphenyl)acetamide

Cat. No.: B7454330
M. Wt: 281.33 g/mol
InChI Key: XPKDGFICJJZODV-UHFFFAOYSA-N
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Description

2-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(2-methoxyphenyl)acetamide, also known as DMMA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic properties. DMMA is a member of the thiohydantoin family of compounds, which are known for their diverse biological activities. In

Mechanism of Action

The mechanism of action of 2-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(2-methoxyphenyl)acetamide is not fully understood, but it is believed to involve the modulation of various signaling pathways and the regulation of gene expression. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, and to induce apoptosis in cancer cells. This compound has also been shown to modulate the activity of various transcription factors, including nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1).
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which are implicated in many chronic diseases. This compound has also been shown to induce apoptosis in cancer cells and to inhibit the growth and proliferation of tumor cells. Additionally, this compound has been shown to have neuroprotective effects and to improve cognitive function in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

2-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(2-methoxyphenyl)acetamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits a wide range of biological activities, making it a versatile tool for studying various biological processes. However, this compound also has some limitations. It is not very water-soluble, which can make it difficult to use in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.

Future Directions

There are several potential future directions for research on 2-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(2-methoxyphenyl)acetamide. One area of interest is the development of this compound-based therapeutics for the treatment of various diseases, including cancer and neurodegenerative diseases. Another area of interest is the elucidation of its mechanism of action, which could lead to the development of more targeted therapies. Additionally, further studies are needed to explore the potential limitations of this compound and to optimize its use in lab experiments.
Conclusion:
This compound is a promising compound with a wide range of potential therapeutic applications. Its diverse biological activities make it a valuable tool for studying various biological processes. Further research is needed to fully understand its mechanism of action and to optimize its use in lab experiments. With continued research, this compound has the potential to become an important tool in the development of new therapeutics for a variety of diseases.

Synthesis Methods

2-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(2-methoxyphenyl)acetamide can be synthesized through a multi-step process involving the reaction of 2-aminothiophenol with 2-methoxybenzoyl chloride, followed by the reaction of the resulting intermediate with acetic anhydride. The final product is obtained through recrystallization and purification steps. The synthesis of this compound is relatively straightforward and can be achieved with moderate yields.

Scientific Research Applications

2-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(2-methoxyphenyl)acetamide has been studied extensively for its potential therapeutic properties. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This compound has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, this compound has been shown to have antimicrobial activity against various bacterial strains.

Properties

IUPAC Name

2-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO4S/c1-18-12-5-3-2-4-11(12)14-13(15)8-10-6-7-19(16,17)9-10/h2-7,10H,8-9H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPKDGFICJJZODV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CC2CS(=O)(=O)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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